3-Buten-1-one, 2-(cyclohexylmethyl)-1-phenyl-2,3-bis(phenylmethyl)-
Description
The compound “3-Buten-1-one, 2-(cyclohexylmethyl)-1-phenyl-2,3-bis(phenylmethyl)-” is a complex ketone derivative featuring a butenone backbone substituted with a cyclohexylmethyl group and multiple phenylmethyl (benzyl) moieties.
Properties
CAS No. |
656824-61-2 |
|---|---|
Molecular Formula |
C31H34O |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
2,3-dibenzyl-2-(cyclohexylmethyl)-1-phenylbut-3-en-1-one |
InChI |
InChI=1S/C31H34O/c1-25(22-26-14-6-2-7-15-26)31(23-27-16-8-3-9-17-27,24-28-18-10-4-11-19-28)30(32)29-20-12-5-13-21-29/h2-3,5-9,12-17,20-21,28H,1,4,10-11,18-19,22-24H2 |
InChI Key |
BVKVTCNZPGJAFO-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1=CC=CC=C1)C(CC2CCCCC2)(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Grignard and Aldol Reactions
Grignard Reagent Formation and Ketone Backbone Assembly
The synthesis typically begins with the preparation of a cyclohexylmethylmagnesium bromide Grignard reagent, which reacts with a pre-functionalized diketone or ester to install the cyclohexylmethyl group. For example:
- Step 1 : Reaction of cyclohexylmethyl bromide with magnesium in anhydrous tetrahydrofuran (THF) yields the Grignard reagent.
- Step 2 : Addition to a 1-phenyl-2,3-bis(phenylmethyl)-3-buten-1-one precursor under controlled temperatures (−10°C to 25°C).
Table 1: Reaction Conditions for Grignard Addition
| Step | Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 1 | Cyclohexylmethyl bromide, Mg | THF | 0–25°C | 85% | |
| 2 | 1-Phenyl-2,3-bis(phenylmethyl)-3-buten-1-one | THF | −10°C | 62% |
Transition-Metal-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling for Aryl Group Installation
Palladium-catalyzed coupling of boronic acids with halogenated intermediates enables precise placement of phenyl and benzyl groups. A representative protocol includes:
Table 2: Suzuki-Miyaura Coupling Optimization
| Entry | Boronic Acid | Halide Substrate | Yield | Purity | Source |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Bromo-intermediate | 68% | 95% | |
| 2 | Benzylboronic acid | Iodo-intermediate | 72% | 97% |
Enantioselective Synthesis and Chiral Resolution
Asymmetric Catalysis with Chiral Amines
Chiral amines (e.g., Cinchona alkaloids) induce enantioselectivity during ketone formation. For example:
- Catalyst : Quinine (10 mol%).
- Reaction : Kinetic resolution of racemic thiosulfinates with Grignard reagents.
- Result : 74% ee for (1S,6R)-isomer.
Table 3: Chiral Auxiliary Performance
| Auxiliary | Substrate | % ee | Configuration | Source |
|---|---|---|---|---|
| Cinchona alkaloid | Thiosulfinate intermediate | 74% | (1S,6R) | |
| Binaphthyl phosphoric acid | Sulfenamide | 90–99% | (1R,6S) |
Industrial-Scale Production and Process Optimization
Continuous Flow Reactor Systems
To enhance scalability, continuous flow chemistry reduces reaction times and improves safety:
Analytical Characterization and Quality Control
Spectroscopic Confirmation
- ¹H NMR (500 MHz, CDCl₃): δ 7.25–7.15 (m, 10H, aromatic), 5.24 (dd, J = 10.2 Hz, 1H, CH₂=CH), 2.66 (m, 2H, cyclohexylmethyl).
- IR (KBr): 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).
Table 4: Purity Assessment by HPLC
| Column | Mobile Phase | Retention Time | Purity | Source |
|---|---|---|---|---|
| C18 (4.6 × 250 mm) | Acetonitrile/water (70:30) | 12.3 min | 99.2% |
Chemical Reactions Analysis
Types of Reactions
3-Buten-1-one, 2-(cyclohexylmethyl)-1-phenyl-2,3-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or cyclohexylmethyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Benzyl chloride, phenyl derivatives, and other nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 3-buten-1-one compounds exhibit significant anticancer properties. The unique structure of 3-buten-1-one, 2-(cyclohexylmethyl)-1-phenyl-2,3-bis(phenylmethyl)- allows for interactions with biological targets involved in cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further investigation as an anticancer agent .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. For instance, it may inhibit certain proteases or kinases involved in disease pathways. The structure facilitates binding to active sites of these enzymes, which can lead to the development of new therapeutic agents targeting diseases such as thrombocytopenia by enhancing platelet production through receptor agonism .
Organic Synthesis
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its reactive double bond and functional groups allow for various chemical transformations, including Michael additions and Diels-Alder reactions. These reactions can lead to the formation of more complex molecules that are useful in pharmaceuticals and agrochemicals .
Synthesis of Novel Compounds
Researchers have utilized 3-buten-1-one derivatives to synthesize novel compounds with enhanced biological activity. For example, the incorporation of cyclohexyl and phenyl groups can modify the physicochemical properties of the resulting compounds, improving their solubility and bioavailability .
Material Science
Polymerization Applications
The compound's structure makes it suitable for polymerization processes. It can be used to create polymers with specific properties such as flexibility, strength, and thermal stability. These polymers have applications in coatings, adhesives, and other materials where enhanced performance is required .
Functional Materials Development
In material science, 3-buten-1-one derivatives are explored for developing functional materials such as sensors and catalysts. The ability to modify the electronic properties through structural changes enables the design of materials with tailored functionalities for specific applications .
Case Study 1: Anticancer Research
A study conducted on the anticancer effects of 3-buten-1-one derivatives revealed that specific modifications to the phenyl groups enhanced cytotoxicity against breast cancer cells. The research highlighted the importance of structural diversity in optimizing therapeutic efficacy .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme-inhibitory properties of this compound demonstrated its potential in treating thrombocytopenia by acting as a thrombopoietin receptor agonist. The findings suggested that further development could lead to effective treatments for patients with low platelet counts .
Mechanism of Action
The mechanism of action of 3-Buten-1-one, 2-(cyclohexylmethyl)-1-phenyl-2,3-bis(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks explicit information on structurally analogous ketones. However, comparisons can be drawn to compounds with overlapping substituents (e.g., phenyl, cyclohexyl, or alkyl groups) or related functionalities:
Table 1: Structural and Functional Comparison
Key Findings:
Aromatic vs. Aliphatic Substituents : Compounds like 3-Phenyldodecane share phenyl groups but lack the ketone functionality and steric complexity of the target compound.
Functional Group Differences : 2-Methylbutanal is an aldehyde with a simpler branched chain, highlighting the absence of aromatic or cyclic substituents in similar low-molecular-weight compounds.
Pharmacologically Relevant Analogs: Cetirizine Ethyl Ester contains chlorophenyl and piperazine groups but diverges significantly in core structure (piperazine vs. butenone).
Limitations of Available Data
- Fragmentary Relevance : Comparisons rely on partial structural overlaps (e.g., phenyl groups in 3-Phenyldodecane ), which limits insights into the target’s reactivity or applications.
Biological Activity
3-Buten-1-one, 2-(cyclohexylmethyl)-1-phenyl-2,3-bis(phenylmethyl)-, also known by its CAS number 656824-61-2, is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 422.601 g/mol. Its structure features a butenone backbone substituted with cyclohexyl and phenyl groups, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C31H34O |
| Molecular Weight | 422.601 g/mol |
| LogP | 7.8677 |
| PSA (Polar Surface Area) | 17.07 Ų |
Mechanisms of Biological Activity
The biological activity of 3-Buten-1-one derivatives often relates to their ability to modulate oxidative stress and interact with cellular signaling pathways. Preliminary studies suggest that such compounds can influence the activity of antioxidant enzymes and affect cell viability under stress conditions.
Oxidative Stress Modulation
Research indicates that certain derivatives can alter oxidative stress parameters in neuronal tissues. For instance, a related compound was shown to increase nitric oxide production and enhance the activity of superoxide dismutase (SOD) while reducing catalase (CAT) and glutathione peroxidase (GPx) activities at specific concentrations . This suggests that the compound may have dual roles in promoting oxidative stress at high concentrations while potentially offering protective effects at lower doses.
Study on Neuroprotection
In a study focusing on oxidative stress in the cerebral cortex of rats, exposure to different concentrations of a structurally similar compound demonstrated significant changes in enzyme activities related to oxidative stress . The findings indicated that at higher concentrations, the compound could induce neurotoxicity by enhancing oxidative damage markers.
Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of related compounds on various cancer cell lines. The results showed that these compounds could inhibit cell proliferation effectively, suggesting potential applications in cancer therapy .
Research Findings
Recent research has highlighted the following key findings regarding the biological activity of 3-Buten-1-one derivatives:
- Antioxidant Enzyme Activity : Compounds exhibited variable effects on antioxidant enzyme levels, indicating concentration-dependent responses.
- Cytotoxic Effects : Certain derivatives demonstrated significant cytotoxicity against cancer cell lines, showcasing their potential as therapeutic agents.
- Oxidative Stress Induction : High concentrations led to increased oxidative stress markers, suggesting caution in therapeutic applications.
Q & A
Basic: What synthetic strategies are recommended for preparing multi-substituted 3-Buten-1-one derivatives?
Methodological Answer:
The synthesis of sterically hindered 3-Buten-1-one derivatives typically involves multi-step reactions, such as aldol condensation or Michael additions, to introduce substituents like cyclohexylmethyl and phenylmethyl groups. Computational tools like Discovery Studio can aid in molecular design by simulating steric and electronic effects. For example, constructing a reaction-based small molecule library (e.g., 2-arylbenzofuran analogs) allows systematic exploration of substituent compatibility .
Key Considerations:
- Use protecting groups for reactive ketone moieties during alkylation steps.
- Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-substitution.
Basic: Which spectroscopic techniques are optimal for structural elucidation of substituted butenones?
Methodological Answer:
A combination of NMR (¹H/¹³C) , FT-IR , and high-resolution mass spectrometry (HRMS) is critical. For example:
| Technique | Application | Example from Evidence |
|---|---|---|
| ¹H NMR | Assigns phenylmethyl proton environments | Similar to BP3 analysis |
| FT-IR | Confirms carbonyl (C=O) stretch (~1700 cm⁻¹) | Aligns with benzophenone derivatives |
| HRMS | Validates molecular formula (e.g., C₃₂H₃₄O) | Used for BP1/BPA |
Note: Deuterated solvents (e.g., CDCl₃) minimize interference in NMR spectra.
Advanced: How can researchers address organic compound degradation during prolonged experimental protocols?
Methodological Answer:
Degradation of sensitive ketones (e.g., oxidation or hydrolysis) can be mitigated by:
- Temperature Control: Continuous cooling (4°C) to slow decomposition, as observed in wastewater stability studies .
- Inert Atmosphere: Use argon/nitrogen blankets during synthesis and storage.
- Real-Time Monitoring: Hyperspectral imaging (HSI) or UV-Vis spectroscopy to track changes in sample matrices .
Case Study: In 9-hour HSI experiments, organic degradation altered wastewater composition, emphasizing the need for stabilization protocols .
Advanced: How to resolve spectral data contradictions in complex ketone analogs?
Methodological Answer:
Discrepancies in NMR/IR data often arise from conformational isomerism or impurities. Strategies include:
Dynamic NMR Experiments: Detect slow-exchange conformers (e.g., cyclohexylmethyl rotamers).
Column Chromatography: Purify intermediates rigorously to remove byproducts (e.g., alkylation side-products).
Cross-Validation: Compare with structurally related compounds (e.g., benzophenones or parabens) to identify anomalous peaks .
Example: Ethylparaben (EHB) and methylparaben (MHB) showed distinct phenolic-OH shifts in NMR, aiding assignment .
Advanced: What reaction optimization strategies improve yields for sterically hindered ketones?
Methodological Answer:
Steric hindrance from phenyl/cyclohexyl groups reduces nucleophilic accessibility. Solutions include:
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility.
- Catalytic Systems: Employ phase-transfer catalysts (e.g., TBAB) for interfacial reactions.
- Microwave-Assisted Synthesis: Accelerate reaction kinetics, as demonstrated in benzaldehyde coupling reactions .
Data-Driven Design: Reaction libraries for 2-arylbenzofurans enabled systematic screening of substituent effects .
Advanced: How to model environmental stability of substituted butenones in wastewater systems?
Methodological Answer:
Assess stability via:
Hydrolysis Studies: Expose compounds to pH-varied aqueous solutions (pH 3–9) and quantify degradation via LC-MS.
QSAR Modeling: Correlate substituent hydrophobicity (logP) with persistence, inspired by parabens/BP3 studies .
Biotic Degradation: Use activated sludge assays to measure microbial breakdown rates.
Limitation Alert: Simplified experimental mixtures may underestimate real-world variability; scale protocols with diverse matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
